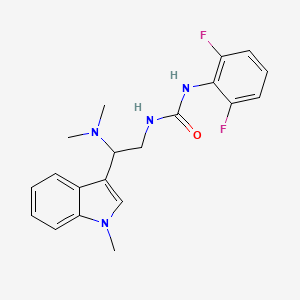

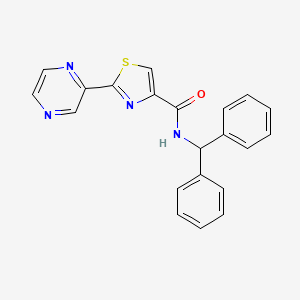

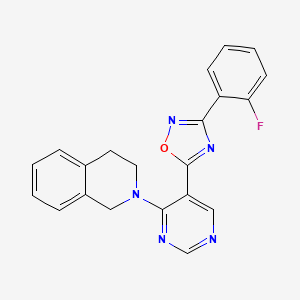

![molecular formula C14H9Cl2FO3S B2639711 1-(2,4-Dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanone CAS No. 344265-00-5](/img/structure/B2639711.png)

1-(2,4-Dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,4-Dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanone, referred to as DFPE, is a compound of interest due to its potential applications in scientific research. It is a synthetic chemical that is used as a reagent in organic synthesis, and has been the subject of numerous studies and experiments.

Aplicaciones Científicas De Investigación

Synthesis and Anti-Inflammatory Activity

A study on derivatives of phenyl ethanone compounds, including those with similar structural features to the specified compound, showed potential anti-inflammatory properties. These compounds were synthesized, characterized, and evaluated for their anti-inflammatory activity using a carrageenan-induced paw edema test in rats. One derivative exhibited significant activity, suggesting the potential for such compounds in developing anti-inflammatory drugs without the gastric irritation often associated with carboxyl groups (Karande & Rathi, 2017).

Biotransformation and Enantioselective Synthesis

Research into biotransformation using a new Acinetobacter sp. isolate demonstrated the highly enantioselective synthesis of a chiral intermediate of Miconazole, an antifungal agent. The study optimized conditions for the bioreduction of a closely related compound to produce a valuable chiral intermediate, highlighting the role of microbial biocatalysis in creating enantiomerically pure substances for pharmaceutical use (Miao et al., 2019).

Proton Exchange Membranes for Fuel Cells

A study on the synthesis of multiblock copolymers for proton exchange membranes involved compounds related to the one . These copolymers, synthesized from sulfonated poly(phenylene) and poly(arylene ether sulfone), exhibited properties suitable for use in fuel cells, demonstrating the material's potential in energy applications (Ghassemi et al., 2004).

Synthesis and Biological Activities of Derivatives

Another research focused on synthesizing derivatives of N-phenylpyrazolyl aryl methanones containing the arylthio/sulfinyl/sulfonyl group, similar to the compound of interest. These derivatives showed promising herbicidal and insecticidal activities, suggesting their potential in agricultural applications (Wang et al., 2015).

Carboxylated Poly(ether sulfone)s Synthesis

Research on the copolymerization of related compounds for producing carboxylated poly(ether sulfone)s explored new routes for synthesizing materials with potential applications in filtration and membrane technology. This work illustrates the versatility of such compounds in creating materials with specific functional properties (Weisse, Keul, & Höcker, 2001).

Propiedades

IUPAC Name |

1-(2,4-dichlorophenyl)-2-(4-fluorophenyl)sulfonylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2FO3S/c15-9-1-6-12(13(16)7-9)14(18)8-21(19,20)11-4-2-10(17)3-5-11/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJFHQYVPKZOKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)CC(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2FO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Dichlorophenyl)-2-[(4-fluorophenyl)sulfonyl]-1-ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

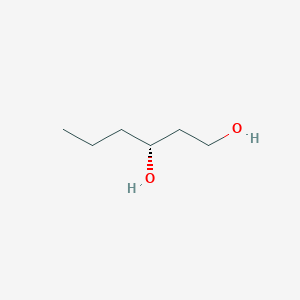

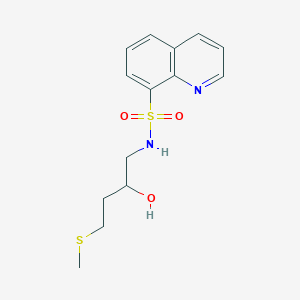

![1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride](/img/structure/B2639629.png)

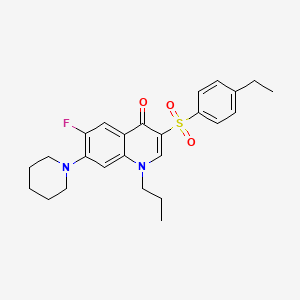

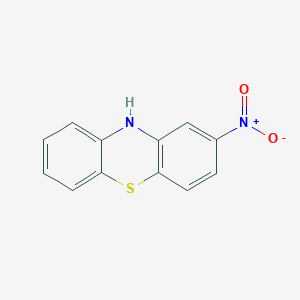

![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2639640.png)

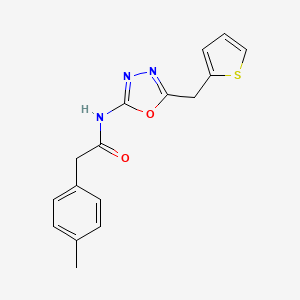

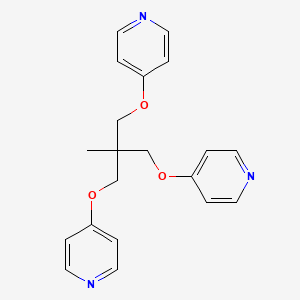

![N-benzyl-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2639641.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2639644.png)

![2-[6-(2-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2639645.png)